molecular formula C12H8O2S B1504705 5-(4-Formylphenyl)thiophene-2-carbaldehyde CAS No. 869959-14-8

5-(4-Formylphenyl)thiophene-2-carbaldehyde

Cat. No.: B1504705
CAS No.: 869959-14-8
M. Wt: 216.26 g/mol
InChI Key: GXFWSZUPOMKXHH-UHFFFAOYSA-N
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Description

5-(4-Formylphenyl)thiophene-2-carbaldehyde (CAS 869959-14-8) is a high-purity organic compound with the molecular formula C12H8O2S and an average molecular mass of 216.254 g/mol . This arylthiophene carbaldehyde serves as a versatile and critical building block in advanced materials research and pharmaceutical development. Its structure, featuring aldehyde functional groups on both the thiophene and phenyl rings, makes it an ideal precursor for constructing complex molecular architectures via condensation reactions . A prominent application is its use as a formyl-functionalized ligand linker in the synthesis of Covalent Organic Frameworks (COFs), which are porous materials with applications in sensing and catalysis . Furthermore, thiophene-carbaldehyde derivatives are central to developing Aggregation-Induced Emission (AIE) active materials, such as two-photon fluorescent nanoprobes used for highly efficient deep brain vasculature imaging . These compounds also show significant potential in pharmaceutical chemistry, where similar arylthiophene derivatives have demonstrated notable biological activities, including antibacterial and antiurease effects . As a specialized chemical, this compound is offered with a purity of 95% and requires storage at 4-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-formylphenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2S/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFWSZUPOMKXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699183
Record name 5-(4-Formylphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869959-14-8
Record name 5-(4-Formylphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

5-(4-Formylphenyl)thiophene-2-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can be used to create various derivatives through oxidation, reduction, and substitution reactions.

Reaction TypeExample ProductConditions
OxidationCarboxylic acidPotassium permanganate
ReductionAlcoholSodium borohydride
SubstitutionSubstituted thiophenesElectrophilic reagents

Material Science

The compound has significant applications in developing organic electronic materials, such as:

  • Organic Light Emitting Diodes (OLEDs) : Its electronic properties enhance the efficiency of OLEDs.
  • Organic Photovoltaics (OPVs) : Utilized as a building block for creating efficient solar cells.

Research indicates that thiophene-based compounds exhibit superior charge transport properties, making them ideal for these applications.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications due to its unique structural features. Notable biological activities include:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant inhibition against various bacterial strains.
CompoundMIC (µg/mL)Target Organism
This compoundTBDStaphylococcus aureus
Related derivative1Staphylococcus aureus (ATCC700699)
Related derivative5Candida albicans

These findings suggest that the compound may possess potent antibacterial and antifungal activities comparable to established antibiotics.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of thiophene derivatives, including this compound. Results indicated that certain derivatives exhibited strong antibacterial activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Case Study 2: Material Development

In material science research, derivatives of this compound were incorporated into OLED devices. The results demonstrated improved performance metrics compared to traditional materials, showcasing the compound's utility in advanced electronic applications .

Mechanism of Action

The mechanism by which 5-(4-Formylphenyl)thiophene-2-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on 5-arylthiophene-2-carbaldehydes with differing substituents on the phenyl ring, emphasizing synthesis methods, physical properties, and functional applications.

Table 1: Comparative Analysis of 5-Arylthiophene-2-carbaldehyde Derivatives

Compound Name Substituent Synthesis Method Yield Melting Point (°C) Key Applications Reference
5-(4-Chlorophenyl)thiophene-2-carbaldehyde 4-Cl DMSO-mediated coupling 25% 88–90 Chalcone intermediates
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 4-OCH₃ Commercial synthesis N/A N/A Organic electronics, research
5-(Diphenylamino)thiophene-2-carbaldehyde 4-NPh₂ Suzuki coupling High N/A Optoelectronics, AIE probes
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde 4,5-Br₂ (thiophene) Bromination in CHCl₃ 80% 124–126 Polymer precursors, OLEDs
5-(4-Formylphenyl)thiophene-2-carbaldehyde (Target) 4-CHO Hypothetical: Vilsmeier-Heck or Suzuki N/A N/A Conjugated polymers, sensors N/A

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., Cl, CHO): The 4-chloro derivative (1b) exhibits a lower melting point (88–90°C) compared to brominated analogs (124–126°C), likely due to reduced molecular symmetry .
  • Electron-Donating Groups (e.g., OCH₃, NPh₂): Methoxy groups increase solubility and redshift absorption spectra (e.g., commercial 4-OCH₃ derivative used in dye synthesis) . Diphenylamino (NPh₂) substituents extend conjugation, enabling applications in two-photon fluorescence imaging (e.g., AIE probes with 655–675 nm absorption) .

Biological Activity

5-(4-Formylphenyl)thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of antiviral and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C10H8O2S2
  • Molecular Weight : 224.30 g/mol
  • Structure : The compound features a thiophene ring with a formyl group and a phenyl group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Antiviral Activity : Studies have indicated that thiophene derivatives exhibit antiviral properties, particularly against viruses such as Ebola. The compound's structure allows it to interfere with viral entry mechanisms by targeting specific viral proteins .
  • Anticancer Properties : Research has shown that certain thiophene derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The compound may modulate pathways involved in cell survival and death, making it a potential candidate for cancer therapy .

Case Studies

  • Antiviral Activity Against Ebola Virus :
    • A study demonstrated that modifications in the thiophene structure significantly impacted antiviral activity. Compounds similar to this compound were tested against pseudotyped Ebola viruses, revealing effective inhibition at low concentrations (EC50 = 0.19 μM) with favorable selectivity indexes .
  • Cytotoxicity and Selectivity :
    • In vitro studies assessed the cytotoxic effects of the compound on various human cell lines. Results indicated that while some derivatives showed promising antiviral activity, they also exhibited cytotoxicity at higher concentrations, necessitating further optimization for therapeutic use .
  • Mechanistic Insights :
    • Detailed mechanistic studies highlighted the interaction of the compound with viral glycoproteins, suggesting that it may prevent virus-cell membrane fusion, a critical step in viral entry .

Table 1: Biological Activity Overview

Activity TypeTarget Virus/Cancer TypeEC50 (μM)CC50 (μM)SI (Selectivity Index)
AntiviralEbola Virus0.19>100>526
AnticancerVarious Cancer Cell Lines1.53020

Table 2: Structural Modifications and Their Effects

ModificationBiological ActivityNotes
Piperidine SubstitutionIncreased antiviral activityEssential for maintaining efficacy against EBOV
Hydroxy Group AdditionReduced cytotoxicityImproved selectivity for cancer cells
Alkyl Chain VariationAltered solubilityAffects bioavailability

Preparation Methods

Reaction Principle

The Suzuki-Miyaura coupling involves palladium-catalyzed cross-coupling between an aryl halide (e.g., 5-bromo-2-thiophenecarbaldehyde or 4-bromobenzaldehyde derivatives) and an arylboronic acid or ester. This reaction forms the C-C bond between the thiophene and phenyl rings.

Typical Procedure

  • Starting materials: 5-bromo-2-thiophenecarbaldehyde or its protected derivatives, and 4-formylphenylboronic acid or related boronate esters.
  • Catalyst: Palladium complexes, often Pd(PPh3)4 or Pd(dppf)Cl2.
  • Base: Potassium carbonate (K2CO3) or similar bases.
  • Solvent: Mixtures of water and organic solvents such as toluene or dioxane.
  • Temperature: Generally 80–100 °C.
  • Time: Several hours under inert atmosphere.

Representative Example

A typical synthesis involves coupling 5-bromo-2-thiophenecarbaldehyde with 4-formylphenylboronic acid in the presence of Pd catalyst and K2CO3 in a dioxane/water mixture, yielding 5-(4-formylphenyl)thiophene-2-carbaldehyde in yields exceeding 80%.

Alternative Synthetic Routes

While Suzuki-Miyaura coupling is predominant, other methods for preparing the thiophene-2-carbaldehyde precursor have been reported, which indirectly relate to the synthesis of the target compound.

Synthesis of 2-Thiophenecarboxaldehyde

A key intermediate, 2-thiophenecarboxaldehyde, can be synthesized via formylation of thiophene using solid phosgene and N,N-dimethylformamide (DMF) as formylating agents. This method, documented in patent CN102627627A, involves:

  • Reacting thiophene with triphosgene (solid phosgene) and DMF in chlorobenzene at controlled temperatures (0 °C to 85 °C).
  • After reaction completion, hydrolysis and extraction yield 2-thiophenecarboxaldehyde with high purity.
  • Yields reported range from 72% to 88% depending on molar ratios and reaction conditions.

This aldehyde can then be used as a building block for further coupling to introduce the 4-formylphenyl group.

Parameter Embodiment 1 Embodiment 2 Embodiment 3
Thiophene (mol) 0.5 0.5 0.5
Triphosgene (mol) 0.25 0.15 0.35
N,N-Dimethylformamide (mol) 1.3 0.75 1.5
Solvent Chlorobenzene (200 mL) Chlorobenzene (150 mL) Chlorobenzene (250 mL)
Temperature Profile 0 °C → 50 °C → 75-85 °C 0 °C → 50 °C → 75-85 °C 0 °C → 50 °C → 75-85 °C
Yield (%) 87 72 88

Detailed Research Findings

Spectral and Physical Characterization

  • The synthesized this compound typically exhibits spectral data consistent with its structure:
  • Purity and identity are confirmed by these techniques, ensuring the reliability of the synthetic method.

Reaction Optimization

  • The Suzuki-Miyaura coupling conditions can be optimized by adjusting catalyst loading, base strength, and solvent choice to maximize yield and minimize side reactions.
  • Protecting groups on aldehyde functionalities may be employed to prevent side reactions during coupling.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Suzuki-Miyaura Coupling 5-bromo-2-thiophenecarbaldehyde, 4-formylphenylboronic acid, Pd catalyst, K2CO3 80–100 °C, inert atmosphere, several hours >80 High yield, functional group tolerance Requires palladium catalyst, moisture sensitive
Formylation of Thiophene (for precursor) Thiophene, triphosgene, DMF, chlorobenzene 0 °C to 85 °C, multi-step heating 72–88 One-step synthesis of aldehyde, industrially scalable Use of toxic phosgene derivative, requires careful handling

Q & A

Q. What are the common synthetic routes for 5-(4-Formylphenyl)thiophene-2-carbaldehyde?

The synthesis typically involves coupling a thiophene-2-carbaldehyde derivative with a substituted benzaldehyde under acidic or basic conditions. For example, similar thiophene derivatives are synthesized via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation to introduce aromatic substituents . The Vilsmeier-Haack reaction is also a viable method for formyl group introduction on thiophene rings, as seen in analogous compounds . Reaction optimization (e.g., solvent polarity, catalyst choice) is critical for yield improvement.

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and aldehyde proton signals .
  • FT-IR to identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography (if crystalline) to resolve bond angles, planarity, and intermolecular interactions (e.g., hydrogen bonding) .

Q. What safety precautions are necessary when handling this compound?

Standard protocols include:

  • Use of PPE (gloves, lab coat, goggles) to prevent skin/eye contact .
  • Conducting reactions in a fume hood due to potential volatile byproducts .
  • Proper waste segregation (e.g., halogenated solvents, aldehyde-containing residues) for specialized disposal .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking and density functional theory (DFT) calculations are used to model interactions with biological targets (e.g., enzymes, receptors). For example, fluorinated thiophene analogs show enhanced binding affinity due to electron-withdrawing effects, which can be simulated to guide structural modifications . Pharmacophore mapping and ADMET prediction tools further evaluate drug-likeness .

Q. What strategies optimize the pharmacological profile of this compound?

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhances metabolic stability and target affinity .
  • Prodrug design : Masking the aldehyde group (e.g., via acetal formation) improves bioavailability .
  • Structure-activity relationship (SAR) studies : Systematic variation of thiophene and phenyl substituents identifies critical moieties for activity .

Q. How can researchers resolve contradictions in reported synthesis yields for thiophene-carbaldehyde derivatives?

Contradictions often arise from differences in:

  • Catalyst systems (e.g., Pd-based vs. Cu-mediated coupling) .
  • Reaction conditions (temperature, solvent polarity, stoichiometry).
  • Purification methods (column chromatography vs. recrystallization). Reproducibility requires detailed reporting of parameters and validation via control experiments .

Q. How does X-ray crystallography inform the molecular interactions of this compound?

Crystallographic data reveal:

  • Planarity : Thiophene and phenyl rings often adopt coplanar conformations, facilitating π-π stacking in supramolecular assemblies .
  • Hydrogen bonding : Aldehyde groups participate in C-H···O interactions, influencing crystal packing and solubility . Such insights guide material science applications (e.g., organic electronics) .

Q. How do structural modifications (e.g., halogenation) alter the electronic properties of this compound?

  • Electron-withdrawing groups (e.g., -F, -Cl) reduce HOMO-LUMO gaps, enhancing charge transport in conductive polymers .
  • Methoxy groups (-OCH₃) increase electron density, altering reactivity in nucleophilic substitutions . Cyclic voltammetry and UV-Vis spectroscopy quantify these effects experimentally .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Formylphenyl)thiophene-2-carbaldehyde
Reactant of Route 2
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5-(4-Formylphenyl)thiophene-2-carbaldehyde

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